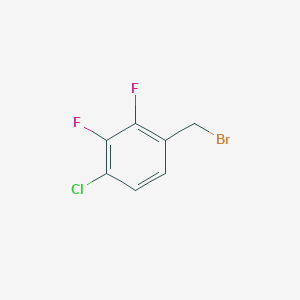
N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound containing a benzyl group, which is a phenyl group attached to a CH2 group, and an oxalamide group, which is a type of amide. The benzyl groups are substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the electronegative chlorine and fluorine atoms, which could influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the other reactants present. The benzyl halides could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms could make it polar, influencing its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Reactivity and Carbene Studies
The reactivity of oxalamide-based carbenes, similar in structure to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, has been explored in various studies. One such study investigated the behavior of an oxalamide-based carbene, demonstrating its ability to undergo cyclopropanation reactions with styrene or methylacrylate, leading to respective cyclopropanation products. This carbene also reacted with elemental selenium to yield a selenide, characterized by X-ray diffraction. The study further analyzed the electronic properties of the carbene ligand, indicating its relatively low electron-donating capacity among known N-heterocyclic carbenes. This unique reactivity and electronic characteristic make oxalamide-based carbenes, and by extension compounds like N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, interesting subjects for organometallic and catalysis research (Braun, Frank, & Ganter, 2012).
Photocatalytic Oxidation
Another relevant study focused on the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide. This research demonstrated that these compounds could be oxidized into their corresponding aldehydes with high conversion and selectivity using a titanium dioxide photocatalyst under an O2 atmosphere and visible light irradiation. The findings highlight the potential of N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide and its analogs in green chemistry applications, such as environmentally friendly oxidation processes (Higashimoto et al., 2009).
Synthesis of Oxalamides
Research on the synthesis of di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes reveals a novel synthetic approach that could be applicable to compounds like N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement processes, yielding high-purity N-(2-carboxyphenyl)aryloxalmonoamides. Such synthetic methodologies expand the toolbox for creating oxalamide derivatives and exploring their applications in medicinal chemistry and material science (Mamedov et al., 2016).
Corrosion Inhibition
The study on thiosemicarbazone derivatives, including compounds with structural elements similar to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, showcasing their potential in industrial applications where corrosion resistance is crucial. The research provides insights into the adsorption behavior and surface interactions of such compounds, contributing to the development of new corrosion inhibitors (Zaidon et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O2/c17-11-6-4-10(5-7-11)8-20-15(22)16(23)21-9-12-13(18)2-1-3-14(12)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYOJRIZKFFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

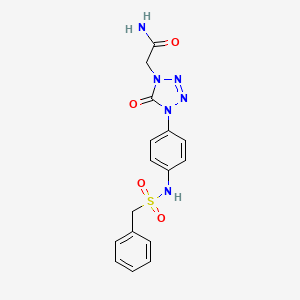
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)
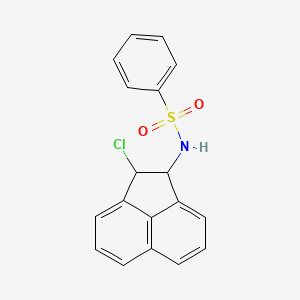
![(4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B2713152.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)
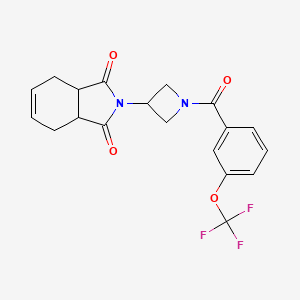

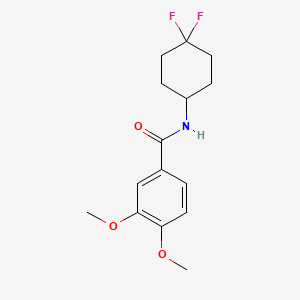
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)
![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)
![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)
